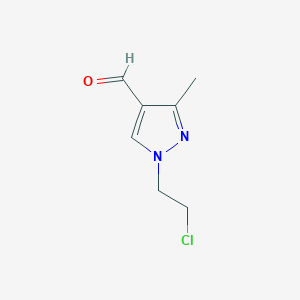
N'-(2-chloroacetyl)-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chloroacetyl)-4-nitrobenzohydrazide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of chloro and nitro groups on a benzene ring, which are common in the synthesis of various heterocyclic compounds and have applications in drug discovery and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, starting with commercially available building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare substituted nitrogenous heterocycles . Another example is the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid to synthesize 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . These methods often employ reagents such as potassium or sodium carbonate in a DMF medium at room temperature and can involve further functionalization, such as acetylation, to produce the desired compounds .
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction . For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was determined, and its vibrational wavenumbers were computed using computational methods such as HF and DFT . These studies provide detailed information on the geometrical parameters and the stability of the molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds is explored through their ability to form various heterocyclic scaffolds and molecular salts or cocrystals. For example, 2-Chloro-4-nitrobenzoic acid has been used to synthesize a series of molecular salts with pyridyl and benzoic acid derivatives, demonstrating the importance of halogen bonds in crystal stabilization . Similarly, the reactivity of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis shows its versatility in forming benzimidazoles, benzotriazoles, and other heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their thermal stability, hyperpolarizability, and electronic properties such as HOMO and LUMO energies. For instance, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibits a higher melting point than the pure components, indicating greater thermal stability . The electronic properties, such as the first hyperpolarizability and charge transfer within the molecules, are investigated using computational methods to understand their potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Vanadium Complexes with Aroylhydrazone Ligands
A study by Liu, Sun, and Ma (2015) describes the synthesis of new vanadium complexes with aroylhydrazone Schiff base ligands, including N'-(2-hydroxynaphthyl)ethylidene-4-nitrobenzohydrazide. These complexes were characterized and tested for antibacterial activities against various strains like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Liu, Sun, & Ma, 2015).
Inhibition of DNA Binding of Nuclear Factor-κB
Morikawa et al. (2014) synthesized a compound by reacting formylmethylflavin and p-nitrobenzohydrazide, which resulted in a product that inhibited the DNA binding of nuclear factor-κB. This compound was characterized by various spectroscopic methods (Morikawa et al., 2014).
Synthesis and Evaluation of Oxadiazoles and Thiadiazoles
Mutchu et al. (2018) carried out the synthesis of 1,3,4-oxadiazoles and thiadiazoles by refluxing of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide. These compounds showed significant cytotoxic and antibacterial properties, making them of interest in medical and biochemical research (Mutchu et al., 2018).
Xanthine Oxidase Inhibitory Activities
Xue et al. (2022) synthesized a series of hydrazones, including N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, and evaluated their xanthine oxidase inhibitory activities. The study provided insights into the potential therapeutic applications of these compounds (Xue, Li, Han, & Luo, 2022).
Spectrofluorimetry Techniques
Elbashir, Suliman, and Aboul‐Enein (2011) reviewed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).
Vibrational Spectral and Docking Analysis
Robert et al. (2021) conducted a comprehensive vibrational spectral analysis of 4-nitrobenzohydrazide (4NBH), examining its structural behavior and potential for anti-tubercular activity against various bacterial pathogens (Robert, Usha, Amalanathan, Geetha, & Mary, 2021).
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-4-nitrobenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXPKWWBXQQICE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394909 |
Source


|
| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-4-nitrobenzohydrazide | |
CAS RN |
50677-28-6 |
Source


|
| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)


![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)





